![molecular formula C18H15N3O3S2 B2750416 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1021124-75-3](/img/structure/B2750416.png)
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, a thioether, and a dioxole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and dioxole rings would add rigidity to the structure, while the amide and thioether groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the thiazole ring might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound can be expected to exhibit potent activity against various bacterial and fungal strains. For instance, similar thiazolidinone derivatives have shown significant antibacterial activity towards E. coli, S. aureus, and B. subtilis with low minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents . Additionally, antifungal activity has been observed against species like R. oryzae, suggesting a broad spectrum of antimicrobial applications .
Anti-Inflammatory Properties
The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds with a thiazole core have been evaluated for their ability to inhibit inflammatory processes, with some showing powerful anti-inflammatory profiles. This is measured by their IC50 values, which indicate the effectiveness of a substance in inhibiting a specific biological function .
Antitumor and Cytotoxic Effects
Thiazole derivatives have been synthesized and tested for their cytotoxicity against various human tumor cell lines. Some compounds have demonstrated potent effects on cancer cells, such as prostate cancer, highlighting the potential of thiazole-containing compounds in cancer research and treatment .
Antioxidant Properties
The thiazole ring is also associated with antioxidant properties. Compounds containing this moiety have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. This activity is typically assessed using techniques like the DPPH radical spectrophotometric method .
Antidiabetic Activity
Thiazole derivatives have been explored as anti-diabetic agents. They have been synthesized and evaluated for enzyme inhibition relevant to diabetes management, as well as for their cytotoxic behavior. This suggests that thiazole-containing compounds could be valuable in the development of new medications for diabetes treatment .
Neuroprotective Effects
Due to the presence of a thiazole ring, which is found naturally in Vitamin B1 (thiamine), derivatives of this compound may exhibit neuroprotective effects. Thiamine plays a role in the synthesis of neurotransmitters and is essential for the normal functioning of the nervous system. Thus, thiazole derivatives could contribute to the development of drugs aimed at protecting neuronal health .
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c19-17-16(11-4-2-1-3-5-11)21-18(26-17)25-9-15(22)20-12-6-7-13-14(8-12)24-10-23-13/h1-8H,9-10,19H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPFJJGQXCPWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(S3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)
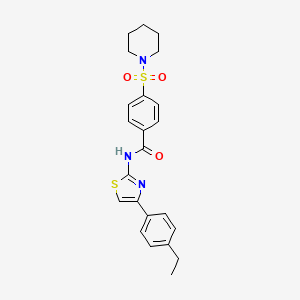
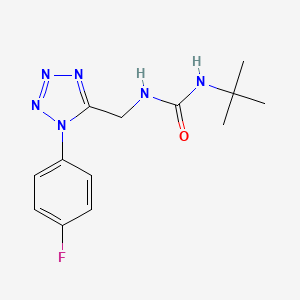
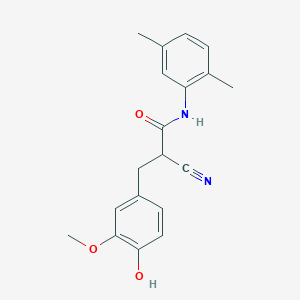
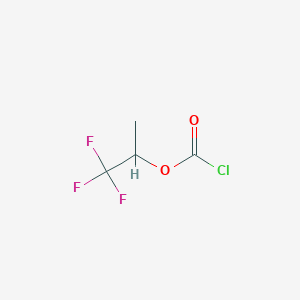
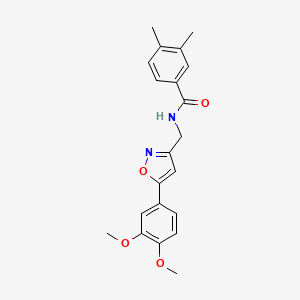
![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)
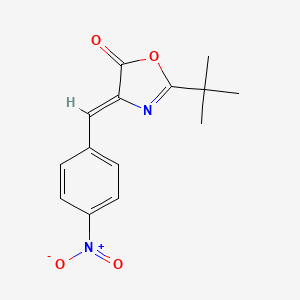
![N-(2,4-dimethoxyphenyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2750350.png)
![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)
![ethyl 6-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2750356.png)